Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, a bromo group, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of the benzoyl-4-chlorophenyl precursor. This precursor is then subjected to bromination and subsequent reaction with hydroxyethylamine to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form a corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield acetic acid derivatives, while substitution of the bromo group can produce a wide range of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)-N-methyl-: A related compound with similar structural features but different functional groups.
N-(2-benzoyl-4-chlorophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide: Another similar compound with variations in the hydroxyethyl and amino groups.
Uniqueness
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61554-05-0 |
---|---|
Molekularformel |
C17H15BrClNO3 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C17H15BrClNO3/c18-11-16(22)20(8-9-21)15-7-6-13(19)10-14(15)17(23)12-4-2-1-3-5-12/h1-7,10,21H,8-9,11H2 |
InChI-Schlüssel |
IAEHUBLDZYDGOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(CCO)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.